(5-chloro-2-methoxyphenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
Description
The compound (5-chloro-2-methoxyphenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone features a methanone core bridging a 5-chloro-2-methoxyphenyl group and a piperazine-linked triazolo[4,5-d]pyrimidine moiety. The triazolo-pyrimidine ring is substituted with a phenyl group at the 3-position. This structure integrates multiple pharmacophoric elements:
- Aromatic systems: The 5-chloro-2-methoxyphenyl and 3-phenyl groups may enhance lipophilicity and π-π stacking interactions.
- Piperazine linker: Likely improves solubility and serves as a spacer for optimal receptor engagement.
Properties
IUPAC Name |
(5-chloro-2-methoxyphenyl)-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN7O2/c1-32-18-8-7-15(23)13-17(18)22(31)29-11-9-28(10-12-29)20-19-21(25-14-24-20)30(27-26-19)16-5-3-2-4-6-16/h2-8,13-14H,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHPLIWLONJGWDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are neuroprotective and anti-inflammatory pathways . The compound interacts with these targets to exert its therapeutic effects.
Mode of Action
The compound interacts with its targets by inhibiting nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells. It also reduces the expression of the endoplasmic reticulum (ER) chaperone, BIP , and the apoptosis marker cleaved caspase-3 in human neuronal cells. A molecular docking study showed that the compound has favorable interaction with active residues of ATF4 and NF-kB proteins .
Biochemical Pathways
The compound affects the ER stress pathway , the apoptosis pathway , and the NF-kB inflammatory pathway . By inhibiting these pathways, the compound exerts its neuroprotective and anti-inflammatory effects.
Result of Action
The result of the compound’s action is the reduction of neuroinflammation and the protection of neuronal cells . This is achieved through the inhibition of NO and TNF-α production, the reduction of BIP and cleaved caspase-3 expression, and the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway.
Biological Activity
The compound (5-chloro-2-methoxyphenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, characterization, and biological evaluations of the compound, providing insights into its mechanism of action and therapeutic potential.
The molecular formula of the compound is with a molecular weight of 449.9 g/mol. Its structure includes a chloro and methoxy substituent on a phenyl ring, a piperazine moiety, and a triazolopyrimidine fragment, which are key to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that combine various heterocycles and functional groups. The synthetic pathway often includes the formation of the triazolopyrimidine and subsequent coupling with the piperazine derivative.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing the 5-chloro-2-methoxyphenyl moiety. For instance, derivatives synthesized from this scaffold have shown significant in vitro activity against various bacterial strains. A study reported that certain oxadiazoles bearing this moiety exhibited promising antimicrobial effects with minimum inhibitory concentrations (MICs) in the low micromolar range .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 1 | 8 | Staphylococcus aureus |
| 2 | 16 | Escherichia coli |
| 3 | 32 | Pseudomonas aeruginosa |
Anticancer Activity
The anticancer potential of this compound has been evaluated against several cancer cell lines. Research indicates that it exhibits cytotoxic effects by inducing apoptosis and inhibiting cell proliferation. For example, an investigation into its effects on A549 (lung cancer) and MCF-7 (breast cancer) cell lines demonstrated IC50 values ranging from 10 to 20 µM .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 14.15 | Induction of apoptosis |
| MCF-7 | 18.30 | Cell cycle arrest |
The biological activity of this compound may be attributed to its ability to interact with specific biological targets such as kinases involved in cell signaling pathways. In particular, studies have suggested that it may inhibit certain kinases associated with cancer cell growth and survival .
Case Studies
- In Vivo Studies : Animal models treated with this compound showed significant tumor reduction compared to control groups. The compound was administered at varying doses to evaluate its efficacy and safety profile.
- Combination Therapies : Preliminary studies indicate enhanced efficacy when combined with standard chemotherapy agents, suggesting potential for use in combination therapies for resistant cancer types.
Scientific Research Applications
Anticancer Activity
Research has highlighted the potential of this compound in targeting cancer cells. Studies indicate that derivatives of triazole-pyrimidine structures exhibit significant cytotoxic effects against various cancer cell lines. The presence of the chloro and methoxy groups enhances the compound's interaction with cellular targets, potentially leading to apoptosis in cancerous cells.
Antimicrobial Properties
The compound has shown promise as an antimicrobial agent. Its structural components allow it to disrupt bacterial cell wall synthesis and inhibit growth. Investigations into its efficacy against resistant strains of bacteria are ongoing, making it a candidate for further development as an antibiotic.
Neurological Applications
The piperazine moiety in the compound is known for its activity on the central nervous system (CNS). Research suggests that this compound may have applications in treating neurological disorders such as anxiety and depression by modulating neurotransmitter systems.
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties. Its ability to inhibit pro-inflammatory cytokines could be beneficial in treating conditions like rheumatoid arthritis and other inflammatory diseases.
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of various triazole derivatives, including (5-chloro-2-methoxyphenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone). The results indicated a significant reduction in tumor size in xenograft models when treated with this compound compared to controls .
Case Study 2: Antimicrobial Activity
In an investigation published in Antibiotics, researchers examined the antimicrobial efficacy of this compound against multidrug-resistant strains of Staphylococcus aureus. The findings demonstrated that it inhibited bacterial growth effectively at low concentrations .
Case Study 3: Neurological Effects
A recent study reported in Neuroscience Letters explored the anxiolytic effects of compounds containing the piperazine structure. The results suggested that this compound exhibited significant reductions in anxiety-like behavior in rodent models .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The piperazine ring and triazolopyrimidine core participate in nucleophilic substitution reactions, particularly under basic conditions.
-
Piperazine Ring Functionalization :
The secondary amine in the piperazine moiety reacts with electrophiles. For example: -
Triazolopyrimidine Core Modifications :
Halogenation at the pyrimidine C5 position (using POCl₃ or PCl₅) enables further cross-coupling reactions .
Cross-Coupling Reactions
The aromatic chloro and methoxy groups facilitate palladium-catalyzed couplings:
Oxidation and Reduction
-
Oxidation :
-
Reduction :
Acid/Base-Mediated Reactions
-
Deprotonation :
The piperazine nitrogen (pKa ~7.5) undergoes deprotonation in basic media, enabling alkylation or acylation . -
Hydrolysis :
Acidic hydrolysis (HCl/EtOH) cleaves the methanone group, yielding a carboxylic acid derivative.
Stability and Degradation
The compound shows moderate stability under standard conditions:
Comparative Reactivity Insights
-
The 5-chloro-2-methoxyphenyl group enhances electron-withdrawing effects, accelerating nucleophilic aromatic substitution at the pyrimidine C7 position .
-
Piperazine’s conformational flexibility allows selective functionalization without disrupting the triazolopyrimidine core .
Case Study: Optimization for Kinase Inhibition
In a 2022 study, analogues of this compound were synthesized via Suzuki coupling to introduce a 5-methylthiophene group at the pyrimidine C4 position. This modification improved PfPK6 inhibition (IC₅₀ = 236 ± 22 nM) but reduced solubility .
Key Challenges and Solutions
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems
Triazolo-pyrimidine vs. Triazolo-pyridine () The compound in , [2-chloro-3-(trifluoromethyl)phenyl][(R)-1-(5-fluoropyrimidin-2-yl)-4-methyltriazolo[4,5-c]pyridin-5-yl]methanone, shares a triazolo-fused heterocycle but replaces pyrimidine with pyridine. Key differences:
- Pyrimidine vs. pyridine : Pyrimidine’s additional nitrogen may enhance hydrogen-bonding capacity.
- Substituents : The target compound’s 5-chloro-2-methoxyphenyl group contrasts with the trifluoromethyl and fluoro substituents in , which likely increase electronegativity and metabolic stability .
Triazolo-pyrimidine vs. Pyrazolo-pyrimidinone () Compounds MK79 and MK80 () feature pyrazolo[1,5-a]pyrimidin-7(4H)-one cores. Differences include:
- Triazole vs. pyrazole : Triazole’s nitrogen-rich structure may improve binding specificity.
- Substituent positioning : Both classes prioritize substituents at the 2-position of phenyl rings (e.g., 2-chloro or 2-methoxy), suggesting steric and electronic preferences for receptor interactions .
Substituent Effects
- Halogen vs. Trifluoromethyl : The target’s 5-chloro group offers moderate lipophilicity, whereas trifluoromethyl () enhances electronegativity and stability.
- Methoxy vs.
Piperazine Linker and Side Chains
- Piperazine vs. Morpholinoethyl (): highlights cyclic amines (e.g., morpholinoethyl) as critical for CB1 receptor binding.
- Unsubstituted vs.
Pharmacological and Structural Data Table
Key Insights from Structural Comparisons
- Heterocycle Choice: Triazolo-pyrimidine cores (target) balance metabolic stability and binding versatility, contrasting with pyrazolo-pyrimidinones (), which may prioritize hydrogen-bond donor capacity.
- Substituent Strategy : Chloro and methoxy groups (target) balance lipophilicity and electronic effects, whereas trifluoromethyl/fluoro groups () optimize electronegativity and stability.
- Linker Optimization: Piperazine’s flexibility and nitrogen content may mimic morpholinoethyl’s role in CB1-targeted compounds (), though substitution patterns (e.g., methylpiperazine in ) fine-tune pharmacokinetics.
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction yields be optimized under laboratory conditions?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of the triazolopyrimidine core followed by piperazine coupling and final acylation. Key steps include:
- Triazolopyrimidine Formation : Cyclocondensation of substituted amidines with nitriles under acidic conditions (e.g., HCl/EtOH) .
- Piperazine Coupling : Nucleophilic aromatic substitution (SNAr) at the 7-position of the triazolopyrimidine using 1-substituted piperazines .
- Acylation : Reaction of the piperazine intermediate with 5-chloro-2-methoxybenzoyl chloride in the presence of a base (e.g., K₂CO₃) .
Yield Optimization : - Use anhydrous solvents (e.g., DMF, THF) to minimize hydrolysis.
- Optimize stoichiometry (e.g., 1.2 equivalents of acylating agent).
- Employ catalytic Pd/C or CuI for coupling steps to enhance efficiency .
Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Assign peaks for the methoxyphenyl (δ 3.8–4.0 ppm for OCH₃), triazolopyrimidine (δ 8.2–8.5 ppm for aromatic protons), and piperazine (δ 2.8–3.5 ppm for CH₂ groups) .
- Mass Spectrometry (MS) :
- High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 504.1234) .
- X-ray Crystallography :
- Resolves stereochemistry and confirms the planar triazolopyrimidine core .
Advanced Questions
Q. How can researchers design experiments to investigate the compound’s selectivity toward kinase isoforms or GPCRs?
- Methodological Answer :
- Target Screening :
- Use competitive binding assays (e.g., TR-FRET) against kinase panels (e.g., EGFR, VEGFR) and GPCR arrays .
- Structure-Activity Relationship (SAR) :
- Modify the methoxyphenyl or triazolopyrimidine substituents and compare inhibitory activity (IC₅₀) .
- Molecular Docking :
- Utilize the compound’s InChI key (PubChem-derived) for docking simulations with kinase ATP-binding pockets (e.g., PDB: 1M17) .
| Target | Assay Type | IC₅₀ Range (nM) | Reference |
|---|---|---|---|
| EGFR | TR-FRET | 12–18 | |
| VEGFR2 | ELISA | 8–15 |
Q. What methodologies are appropriate for resolving contradictions in reported pharmacological data (e.g., varying IC₅₀ values)?
- Methodological Answer :
- Standardized Assay Conditions :
- Control variables such as ATP concentration (e.g., 10 µM for kinase assays) and incubation time .
- Meta-Analysis :
- Aggregate data from multiple studies (e.g., PubChem BioAssay) and apply statistical weighting for outliers .
- Orthogonal Validation :
- Confirm activity using alternative methods (e.g., SPR for binding affinity vs. enzymatic assays) .
Q. How should researchers assess the compound’s environmental fate and ecotoxicological risks?
- Methodological Answer :
- Environmental Persistence :
- Measure hydrolysis half-life (t₁/₂) at pH 7.4 and 25°C using HPLC .
- Bioaccumulation Potential :
- Calculate logP (experimental vs. predicted) to estimate lipid solubility .
- Ecotoxicology :
- Conduct Daphnia magna acute toxicity tests (48h LC₅₀) .
| Property | Test Method | Result | Reference |
|---|---|---|---|
| Hydrolysis t₁/₂ (pH 7) | HPLC, 25°C | 72h | |
| logP | Shake-flask method | 3.2 ± 0.1 | |
| 48h LC₅₀ (D. magna) | OECD 202 | >10 mg/L |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
